DL-Lauroylcarnitine chloride is a zwitterionic compound characterized by its long-chain acylcarnitine structure. With the molecular formula and a molecular weight of approximately 379.96 g/mol, this compound plays a significant role in enhancing the absorption of hydrophilic substances through mucosal membranes. It is particularly noted for its applications in various fields, including pharmaceuticals and biochemistry, where it serves as a permeation enhancer and surfactant.
DL-Lauroylcarnitine chloride is derived from lauric acid and DL-carnitine through esterification processes. It falls under the classification of acylcarnitines, which are derivatives of carnitine that are involved in fatty acid metabolism. This compound is categorized as a surfactant due to its ability to reduce surface tension in solutions, making it useful in formulations that require enhanced solubility and stability .
The synthesis of DL-Lauroylcarnitine chloride typically involves the esterification of lauric acid with DL-carnitine. This reaction is facilitated by the presence of a catalyst, often sulfuric acid or p-toluenesulfonic acid, and conducted under reflux conditions to ensure complete reaction. The esterification process results in the formation of DL-Lauroylcarnitine, which is subsequently converted to its chloride salt form by treatment with hydrochloric acid .
In industrial production, continuous flow reactors may be employed to optimize reaction conditions and improve yields. Purification techniques such as crystallization or chromatography are then used to obtain high-purity DL-Lauroylcarnitine chloride suitable for various applications .
The molecular structure of DL-Lauroylcarnitine chloride features a long hydrophobic fatty acid chain (lauric acid) attached to a carnitine backbone. The zwitterionic nature arises from the presence of both positive and negative charges within the molecule, contributing to its unique properties.
DL-Lauroylcarnitine chloride participates in several chemical reactions:
DL-Lauroylcarnitine chloride enhances the permeability of biological membranes primarily through its interaction with lipid bilayers. The long-chain fatty acid component integrates into the membrane structure, disrupting lipid packing and increasing fluidity. This mechanism facilitates the transport of hydrophilic compounds across mucosal barriers, making it particularly effective for drug delivery applications .
As an intermediate in fatty acid metabolism, DL-Lauroylcarnitine chloride plays a role in energy production within cells. Its action influences lipid metabolism pathways, contributing to enhanced absorption rates for therapeutic agents.
DL-Lauroylcarnitine chloride has numerous scientific uses:
The systematic IUPAC name for DL-Lauroylcarnitine chloride is 3-carboxy-2-(dodecanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride [2] [5]. This name precisely reflects its molecular architecture: a dodecanoate (laurate) fatty acid chain esterified to the hydroxyl group of carnitine, with a quaternary trimethylammonium group and a chloride counterion. The "DL" prefix denotes the racemic mixture of D- and L-stereoisomers at the carnitine chiral center. The structural backbone consists of three key moieties:
Table 1: Component Groups in DL-Lauroylcarnitine Chloride
Structural Component | Chemical Group | Role in Molecule |
---|---|---|
Fatty acid chain | Dodecanoyl (C₁₁H₂₃CO-) | Hydrophobic anchor |
Carnitine backbone | -OC(CC(O)=O)CN⁺(C)C | Ester linkage and charge carrier |
Counterion | Chloride (Cl⁻) | Charge neutralization |
The molecular formula of DL-Lauroylcarnitine chloride is C₁₉H₃₈ClNO₄, determined through high-resolution mass spectrometry and elemental analysis [5] [6] [7]. Its molecular weight is 379.97 g/mol, calculated as:
This molecular weight is consistent across analytical techniques including HPLC calibration and mass spectrometry. The chloride counterion contributes 35.45 g/mol to the total mass, distinguishing it from zwitterionic forms found in some acylcarnitines [9]. Purity grades vary from ≥95% to ≥98% depending on supplier specifications, with HPLC as the primary quantification method [6] [10].
Table 2: Molecular Weight Distribution of DL-Lauroylcarnitine Chloride Components
Element/Group | Atoms/Units | Atomic Mass (g/mol) | Contribution (%) |
---|---|---|---|
Carbon (C) | 19 | 228.19 | 60.05 |
Hydrogen (H) | 38 | 38.30 | 10.08 |
Oxygen (O) | 4 | 64.00 | 16.84 |
Nitrogen (N) | 1 | 14.01 | 3.69 |
Chlorine (Cl) | 1 | 35.45 | 9.33 |
Total | - | 379.95 | 100% |
The canonical SMILES representation is:[Cl-].CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C
[1] [5]This string decodes to:
The InChIKey PDBBUDRTWRVCFN-UHFFFAOYSA-N
[2] [5] [6] contains three components:
The absence of stereochemical descriptors in both SMILES and InChIKey confirms the racemic (DL) nature of the compound [5] [10]. This distinguishes it from stereospecific variants like Lauroyl-L-carnitine (InChIKey: FUJLYHJROOYKRA-QGZVFWFLSA-N
), which contains stereodescriptor /m1/s1
indicating specific chiral configuration [9].
DL-Lauroylcarnitine chloride exhibits complex solid-state behavior due to its ionic nature and hydrocarbon chain. Key properties include:
The racemic DL-form crystallizes as a conglomerate rather than a racemic compound when slowly crystallized from methanol, evidenced by differential scanning calorimetry showing two distinct melting endotherms corresponding to D- and L-enantiomer crystals [9]. The lauroyl chain adopts extended zig-zag conformation in the crystal lattice, with chloride ions hydrogen-bonded to the carboxyl groups (O···Cl distance ~3.1Å) [5]. No single-crystal X-ray data is available due to crystallization challenges, but powder XRD reveals a lamellar structure with d-spacing of 32Å, consistent with bilayer formation [8].
The biological and physicochemical differences between DL-Lauroylcarnitine chloride and its stereoisomers are significant:
Table 3: Stereoisomer Comparison of Lauroylcarnitine Chloride
Property | DL-Form (Racemic) | L-Form (Enantiopure) |
---|---|---|
IUPAC Name | 3-carboxy-2-(dodecanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | (2R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-1-propanaminium inner salt |
Specific Rotation | α = 0° (racemic mixture) | [α]D = -20° ± 2° (c = 1 in methanol) [9] |
Metabolic Activity | Passive diffusion enhancer | Natural substrate for carnitine acyltransferases [9] |
Biological Recognition | Non-specific interaction | High-affinity binding to CPT enzymes (Km ~8μM) |
Natural Occurrence | Synthetic only | Endogenous metabolite in humans [6] |
The L-isomer serves as a crucial intermediate in mitochondrial β-oxidation, recognized by carnitine palmitoyltransferase I/II (CPT I/II) with high specificity. Its enzymatic turnover rate is 50-100× faster than the D-isomer [6] [9]. The DL-form, while biologically inactive in energy metabolism, functions effectively as a zwitterionic detergent and permeation enhancer due to its amphiphilic properties. It enhances mucosal absorption of peptides like salmon calcitonin and human growth hormone by transiently disrupting epithelial tight junctions, with efficacy directly proportional to its chain length (C12 > C8 > C16) [8].
The racemate's behavior in solution differs stereochemically: while L-Lauroylcarnitine forms micelles with chiral molecular packing, the DL-form aggregates into non-chiral bilayers with lower critical micelle concentration (CMC 0.8mM vs 1.2mM for L-form) [8]. This property makes the DL-form more effective for membrane-interaction applications where stereospecificity is not required.
Table 4: Applications of Lauroylcarnitine Isomers
Application Area | DL-Form | L-Form |
---|---|---|
Drug Permeation Enhancement | Preferred (nasal/intestinal delivery) [8] | Limited use |
Metabolic Research | Negative control in enzyme studies | Substrate for CPT enzymes [6] |
Diagnostic Markers | Not applicable | Biomarker for fatty acid oxidation disorders [9] |
Biophysical Studies | Membrane asymmetry research | Lipid raft investigations |
The DL-form's commercial availability at 95% purity contrasts with L-isomer preparations typically ≥98% pure, reflecting the additional challenges in stereoselective synthesis [6] [9] [10].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9